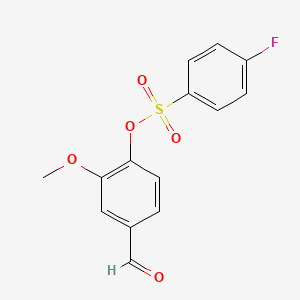

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate

描述

属性

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINAGCMDDVGFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other electron-rich species.

Major Products Formed

Oxidation: 4-Formyl-2-methoxyphenyl 4-fluorobenzoic acid.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-fluorobenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals .

作用机制

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the fluorobenzenesulfonate group can undergo nucleophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry .

相似化合物的比较

Comparison with Structural Analogs

Sulfonate and Benzoate Derivatives

Key structural analogs include sulfonate esters (e.g., methanesulfonate, 4-methylbenzenesulfonate) and benzoate esters (e.g., 4-chloro-, 4-bromo-, and 4-trifluoromethylbenzoates). Differences in substituents influence electronic effects, steric bulk, and pharmacokinetic properties:

| Compound | Molecular Weight | LogP | H-Bond Acceptors | Key Structural Feature |

|---|---|---|---|---|

| 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate | 274.24 | 3.29 | 5 | 4-Fluoroaryl sulfonate |

| 4-Formyl-2-methoxyphenyl benzoate | 256.25 | 2.73 | 4 | Unsubstituted aryl benzoate |

| 4-Formyl-2-methoxyphenyl 4-trifluoromethylbenzoate | 324.25 | 4.90 | 7 | Strongly electron-withdrawing CF3 |

| 4-Formyl-2-methoxyphenyl methanesulfonate | 230.24 (C9H10O5S) | 1.12 | 5 | Small alkyl sulfonate |

Key Observations :

- The 4-fluorobenzenesulfonate exhibits moderate lipophilicity (LogP 3.29), balancing solubility and membrane permeability.

Key Observations :

- The benzoate derivative has the strongest COX-1 binding (ΔG = -7.70), attributed to optimal hydrophobic interactions and hydrogen bonding with SER A:530 and ARG A:120 .

- The 4-fluorobenzenesulfonate shows intermediate potency, likely due to reduced π-π stacking compared to the benzoate. However, its fluorinated sulfonate group may enhance metabolic stability by resisting enzymatic hydrolysis .

Metabolic and Pharmacokinetic Profiles

- Volume of Distribution (VDss): The fluorobenzenesulfonate has a moderate Log VDss (-0.12), indicating balanced tissue and plasma distribution.

生物活性

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and enzyme inhibition activities, and summarizes key research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a formyl group, a methoxy group, and a fluorinated benzenesulfonate moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of aryl sulfonates have been evaluated for their cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated that compounds bearing sulfonate groups showed promising results in inhibiting tumor cell proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG-2 (Liver) | 15 |

| Compound B | MCF-7 (Breast) | 20 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of sulfonated compounds are well-documented. Research has shown that various fluoro-substituted benzene derivatives exhibit enhanced antimicrobial activity. For example, studies using Lactobacillus casei as a model organism revealed that certain substitutions in the benzoyl phenyl ring significantly increased growth inhibition against pathogenic bacteria .

Table 2: Antimicrobial Activity of Fluoro-Substituted Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 50 µg/mL |

| Compound D | S. aureus | 30 µg/mL |

| This compound | TBD | TBD |

Enzyme Inhibition

Enzyme inhibition studies have also been conducted on related compounds, particularly focusing on cholinesterase inhibition. The presence of an aryl sulfonate moiety has been linked to increased anticholinesterase activity, which is crucial for therapeutic applications in neurodegenerative diseases . The specific inhibitory effects of this compound on cholinesterases remain to be elucidated.

Case Studies

- Antitumor Screening : A recent case study investigated the cytotoxic effects of various aryl sulfonates on HEPG-2 cells. The study found that compounds with electron-withdrawing groups like fluorine significantly enhanced cytotoxicity compared to their unsubstituted counterparts.

- Antimicrobial Effectiveness : Another study focused on the antimicrobial efficacy of methoxy and fluoro-substituted phenolic compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the introduction of fluorine into the structure improved antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。